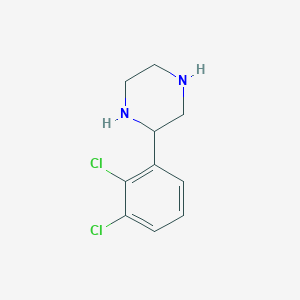

2-(2,3-Dichlorophenyl)piperazine

Description

2-(2,3-Dichlorophenyl)piperazine is a substituted piperazine derivative characterized by a phenyl ring with chlorine atoms at the 2- and 3-positions. This compound serves as a critical intermediate in medicinal chemistry due to its versatility in modulating receptor binding and biological activity. Its synthesis typically involves alkylation of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine, followed by modifications such as thiourea or urea conjugation . The dichlorophenyl group enhances lipophilicity and electronic interactions, making it a scaffold of interest for targeting serotonin (5-HT), dopamine (D2/D3), and other receptors .

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)piperazine |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |

InChI Key |

SVLLXKUZGSRFBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,3-Dichlorophenyl)piperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the same cyclization method is employed, but with optimized conditions to ensure high yield and purity. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is maintained at 1:0.8-2.0, and the reaction is conducted in a controlled environment to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazines .

Scientific Research Applications

2-(2,3-Dichlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)piperazine involves its interaction with dopamine receptors. It acts as a partial agonist at dopamine D2 and D3 receptors, which are involved in regulating mood, cognition, and behavior . This interaction modulates the activity of these receptors, potentially leading to therapeutic effects in psychiatric conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-(2,3-dichlorophenyl)piperazine are strongly influenced by substituent variations on the phenyl ring or piperazine moiety. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Receptor Binding

Key Insight : The 2,3-dichloro configuration optimizes dual receptor engagement, while positional isomerism (e.g., 2,4-Cl) or electron-donating groups (e.g., OCH₃) reduce cross-reactivity.

Bioactivity Comparisons

2.2.1. Urease Inhibition

Conjugates of 2-(2,3-dichlorophenyl)piperazine with thiourea/urea and amino acids (e.g., Gly, Phe) demonstrated potent urease inhibition (IC₅₀: 2.6–4.2 µM), outperforming thiourea (IC₅₀: 21 µM). Fluorine substitution at the phenyl para position further enhanced activity, suggesting halogen interactions with the enzyme’s active site .

2.2.2. Anticancer Activity

In mammary carcinoma (MCF-7), analogs retaining the 2,3-dichlorophenyl group (e.g., compound 4e, IC₅₀: 5.9 µM) showed superior cytotoxicity compared to analogs with 4-tolyl (IC₅₀: 63.66 µM) or 4-chlorophenyl groups (IC₅₀: 20.91 µM) .

2.2.3. Antimicrobial Activity

Schiff base derivatives (e.g., 6j ) with 2,3-dichlorophenylpiperazine exhibited MIC values comparable to ampicillin against S. aureus and E. coli, emphasizing the role of chlorine in disrupting microbial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.